molecular formula C10H9BrN2O2 B1339237 Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate CAS No. 138891-58-4

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B1339237
CAS No.: 138891-58-4
M. Wt: 269.09 g/mol
InChI Key: WLURNWOLAWZBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is a heterocyclic compound with the molecular formula C10H9BrN2O2. This compound is part of the imidazo[1,5-A]pyridine family, which is known for its diverse biological and chemical properties. The presence of a bromine atom at the 3-position and an ethyl ester group at the 1-carboxylate position makes this compound particularly interesting for various synthetic and research applications .

Biochemical Analysis

Biochemical Properties

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit enzymes by binding to their active sites, leading to a decrease in enzymatic activity. Furthermore, it can activate certain signaling pathways by interacting with receptor proteins on the cell surface. These interactions often result in changes in gene expression, which can have downstream effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The effects of this compound on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, this compound can bind to proteins that facilitate its distribution within the body, influencing its localization and accumulation in specific tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the nucleus, where it may interact with DNA and influence gene expression. The subcellular localization of this compound is crucial for its biological activity and overall function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate can be synthesized through a one-pot tandem cyclization/bromination reaction. The process typically involves the reaction of α-bromoketones with 2-aminopyridines in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. The cyclization to form the imidazo[1,5-A]pyridine core is promoted by the bromination step, and no base is required for this reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or TBHP can be used.

    Cyclization Reactions: Catalysts like palladium or copper may be employed to facilitate cyclization.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted imidazo[1,5-A]pyridine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl ester group at the 1-carboxylate position and the bromine atom at the 3-position allows for versatile functionalization and application in various fields .

Properties

IUPAC Name

ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-9(14)8-7-5-3-4-6-13(7)10(11)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLURNWOLAWZBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569488
Record name Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138891-58-4
Record name Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.